molecular formula C7H11NS B1203025 5-Hexenyl isothiocyanate CAS No. 49776-81-0

5-Hexenyl isothiocyanate

Cat. No. B1203025
CAS RN: 49776-81-0
M. Wt: 141.24 g/mol
InChI Key: WRFHVMFZOJHYGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Isothiocyanato-1-hexene, also known as 5-hexenyl isothiocyanate, belongs to the class of organic compounds known as isothiocyanates. These are organic compounds containing the isothiocyanate group, an isocyanate analogue with the general formula RN=C=S. 6-Isothiocyanato-1-hexene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 6-isothiocyanato-1-hexene is primarily located in the membrane (predicted from logP). Outside of the human body, 6-isothiocyanato-1-hexene can be found in brassicas and root vegetables. This makes 6-isothiocyanato-1-hexene a potential biomarker for the consumption of these food products.

Scientific Research Applications

Toxicological Profile

A study by Akagi et al. (2018) evaluated the subchronic toxicity of 5-Hexenyl isothiocyanate (5-HeITC), derived from Wasabia japonica. The research focused on its effects on F344/DuCrj rats, identifying the urinary bladder, heart, and liver as target organs. The study established a no-observed-adverse-effect level for both sexes.

Photochemical Stability and Isomerization

Research on the photochemistry of 5-hexen-2-one, related to 5-Hexenyl isothiocyanate, was conducted by Srinivasan (1960). This study examined the compound's stability and isomerization, contributing to our understanding of its chemical behavior under various conditions.

Stereoselectivity in Chemical Reactions

The work of Bailey et al. (1991) explored the stereoselectivity of cyclization in substituted 5-hexen-1-yllithiums, offering insights into the regioselectivity and stereoselectivity of such reactions. This study is significant for understanding the chemical properties and reactions of compounds like 5-Hexenyl isothiocyanate.

Synthesis Applications

The research by Jung and Vu (1996) investigated diastereoselectivity in intramolecular 1,3-dipolar cycloadditions involving 5-Hexenyl derivatives. This study has implications for the synthesis of complex organic molecules, including pharmaceuticals.

Nematicidal Properties

A study on the nematicidal activity of Eruca sativa by Aissani et al. (2015) identified hexyl isothiocyanate, a compound related to 5-Hexenyl isothiocyanate, as a potent natural agent against root-knot nematodes. This research highlights the potential agricultural applications of isothiocyanates.

Chemopreventive Effects

The study by Yu et al. (1998) examined the chemopreventive effects of various isothiocyanates, including phenylhexyl isothiocyanate, a structural analogue of 5-Hexenyl isothiocyanate. These compounds were found to induce apoptosis in cancer cells, suggesting potential therapeutic applications.

properties

CAS RN

49776-81-0

Product Name

5-Hexenyl isothiocyanate

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

IUPAC Name

6-isothiocyanatohex-1-ene

InChI

InChI=1S/C7H11NS/c1-2-3-4-5-6-8-7-9/h2H,1,3-6H2

InChI Key

WRFHVMFZOJHYGN-UHFFFAOYSA-N

SMILES

C=CCCCCN=C=S

Canonical SMILES

C=CCCCCN=C=S

density

0.955-0.965 (20°)

Other CAS RN

49776-81-0

physical_description

Colourless to pale yellow liquid;  Pungent irritating aroma

solubility

Very slightly soluble in water;  freely soluble in ether
Soluble (in ethanol)

synonyms

1-hexene, 6-isothiocyanato-
5-HeITC
5-hexenyl isothiocyanate
6-isothiocyanato-1-hexene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hexenyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
5-Hexenyl isothiocyanate
Reactant of Route 3
Reactant of Route 3
5-Hexenyl isothiocyanate
Reactant of Route 4
Reactant of Route 4
5-Hexenyl isothiocyanate
Reactant of Route 5
Reactant of Route 5
5-Hexenyl isothiocyanate
Reactant of Route 6
Reactant of Route 6
5-Hexenyl isothiocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.